2-[1-(Aminomethyl)cycloheptyl]propan-2-ol
Description
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol is a tertiary alcohol featuring a cycloheptyl ring substituted with an aminomethyl group and a hydroxyl group at the propan-2-ol position. The cycloheptyl ring distinguishes it from smaller cyclic or aromatic derivatives, influencing steric bulk and lipophilicity.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cycloheptyl]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-10(2,13)11(9-12)7-5-3-4-6-8-11/h13H,3-9,12H2,1-2H3 |
InChI Key |
JXXGOEQKRNXJIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCCC1)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol typically involves the following steps:
Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through various cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cycloheptyl derivative.
Addition of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group through a reaction with an appropriate alcohol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis of Precursors: Large-scale production of cycloheptyl and aminomethyl precursors.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH to maximize yield.
Purification and Quality Control: Using techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenated compounds, amines.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Amino derivatives, halogenated compounds.
Scientific Research Applications
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
Cycloheptyl vs. Cyclopentyl Rings :
The cycloheptyl ring in the target compound provides greater steric bulk and conformational flexibility compared to the cyclopentyl analog (). This may enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media.- Aromatic vs. In contrast, the cycloheptyl group in the target compound lacks aromaticity but offers unique steric interactions.
- Tertiary vs.
Biological Activity
2-[1-(Aminomethyl)cycloheptyl]propan-2-ol is a chemical compound notable for its unique structure, which includes a cycloheptyl group and an aminomethyl substituent. This compound has garnered attention in the field of neuropharmacology due to its potential biological activities. The presence of both a hydroxyl (-OH) group and an amine (-NH2) group positions it as a candidate for various therapeutic applications.
- Molecular Formula : C10H19NO
- Molar Mass : 157.24 g/mol
The compound's structure allows it to undergo typical reactions associated with alcohols and amines, which may influence its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in neuropharmacology. Similar compounds have been associated with various pharmacological effects, including:
- Neuroprotective Effects : Potential to protect neuronal cells from damage.
- Antimicrobial Activity : Investigated for its ability to inhibit microbial growth.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Modulation : The compound could modulate the activity of specific enzymes involved in neurotransmitter metabolism.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and potential biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Aminomethylcyclopentanol | Cyclopentyl group with aminomethyl substituent | Smaller ring size may affect biological activity |
| 2-Amino-1-cyclopropylpropan-1-ol | Cyclopropyl group; different positioning of amine | Potentially different pharmacokinetics |
| 3-Aminopropan-1-ol | Straight-chain structure | Lacks cyclic structure, affecting stability |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Studies : Research has shown that compounds with similar structures can modulate neurotransmitter levels, suggesting that this compound may enhance synaptic plasticity or exhibit anxiolytic effects.
- Antimicrobial Studies : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its viability as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
